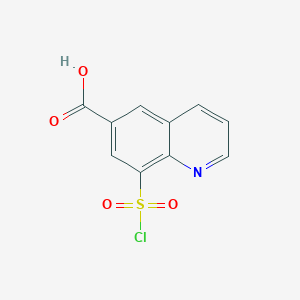

8-(Chlorosulfonyl)quinoline-6-carboxylic acid

Description

Properties

IUPAC Name |

8-chlorosulfonylquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO4S/c11-17(15,16)8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWHRNQHOANPEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305711-33-4 | |

| Record name | 8-(chlorosulfonyl)quinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

8-(Chlorosulfonyl)quinoline-6-carboxylic acid (CAS 1305711-33-4): A Bifunctional Scaffold for Advanced Medicinal Chemistry

Executive Summary

In modern drug discovery, the rapid assembly of complex, multi-targeted pharmacophores relies heavily on the availability of versatile, bifunctional building blocks. 8-(Chlorosulfonyl)quinoline-6-carboxylic acid (CAS 1305711-33-4) represents a highly privileged scaffold in this regard. By integrating a quinoline core with two orthogonally reactive moieties—a highly electrophilic sulfonyl chloride at the C-8 position and a carboxylic acid at the C-6 position—this compound enables the divergent synthesis of sophisticated sulfonamide-amide derivatives.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic property listing. Here, we will dissect the mechanistic rationale behind its orthogonal reactivity, detail self-validating synthetic protocols, and explore its application in modern therapeutics.

Chemical Identity & Physicochemical Properties

Understanding the baseline physicochemical parameters of this building block is critical for predicting its behavior in solution, particularly its solubility and susceptibility to hydrolysis.

Table 1: Key Physicochemical Data

| Property | Value |

| Chemical Name | 8-(Chlorosulfonyl)quinoline-6-carboxylic acid |

| CAS Number | 1305711-33-4 |

| Molecular Formula | C10H6ClNO4S |

| Molecular Weight | 271.68 g/mol |

| InChIKey | VTWHRNQHOANPEO-UHFFFAOYSA-N |

| Core Structure | Quinoline |

| Reactive Moieties | C-8 Sulfonyl Chloride, C-6 Carboxylic Acid |

Mechanistic Overview: Orthogonal Reactivity in Drug Design

The true value of 8-(Chlorosulfonyl)quinoline-6-carboxylic acid lies in its orthogonal reactivity . The sulfonyl chloride is a hard electrophile that reacts rapidly with nucleophiles (such as primary or secondary amines) at low temperatures. Conversely, the carboxylic acid remains inert under these mild, uncatalyzed conditions.

Once the sulfonamide is successfully formed, the C-6 carboxylic acid can be subsequently activated using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to form an amide linkage with a second, distinct amine. This stepwise, chemoselective derivatization allows medicinal chemists to independently probe two different vectors of a target protein's binding pocket.

Workflow demonstrating the orthogonal reactivity of the sulfonyl chloride and carboxylic acid.

Synthetic Methodologies & Workflows

Synthesis of the Building Block

The synthesis of the chlorosulfonyl quinoline core typically leverages the electrophilic sulfonation of a quinoline precursor followed by chlorination[1]. The quinoline ring is inherently electron-deficient. However, the carbocyclic ring is more susceptible to electrophilic aromatic substitution than the heteroaromatic ring. The presence of the C-6 carboxylic acid sterically and electronically directs the incoming sulfonyl group predominantly to the C-8 position.

Synthetic route for 8-(Chlorosulfonyl)quinoline-6-carboxylic acid via direct chlorosulfonation.

Field-Proven Protocol: Stepwise Derivatization

To ensure high yields and prevent the degradation of the moisture-sensitive sulfonyl chloride, the following self-validating protocol must be executed under strict anhydrous conditions.

Step 1: Chemoselective Sulfonamidation

Causality Check: Why use exactly 2.5 equivalents of base? One equivalent neutralizes the HCl byproduct generated during sulfonamide formation. The second equivalent deprotonates the C-6 carboxylic acid, transforming it into a carboxylate; this prevents the acid from acting as a competing nucleophile (which would lead to polymeric anhydrides) and significantly enhances the solubility of the intermediate. The remaining 0.5 equivalent acts as a kinetic buffer.

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 8-(Chlorosulfonyl)quinoline-6-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Critical: Higher temperatures will accelerate the hydrolysis of the sulfonyl chloride by any trace moisture.

-

Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Subsequently, add the target primary or secondary amine (1.1 eq) slowly.

-

Validation (Self-Validating Step): Stir for 1 hour at 0 °C. Quench a 10 µL aliquot in LC-MS grade methanol. Analyze via LC-MS. The disappearance of the m/z 271 (M-H) peak and the appearance of the target sulfonamide mass confirms complete conversion.

-

Workup: Acidify the mixture mildly (pH ~4) using 1M HCl to reprotonate the carboxylic acid, causing the sulfonamide-carboxylic acid intermediate to precipitate. Filter and dry under a vacuum.

Step 2: Amide Coupling

-

Activation: Dissolve the isolated intermediate from Step 1 in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active OAt ester.

-

Coupling: Add the second amine (1.2 eq) to the reaction mixture.

-

Completion: Stir for 2–4 hours. Monitor via TLC or LC-MS until the active ester is fully consumed.

-

Purification: Dilute with ethyl acetate, wash extensively with brine (to remove DMF and HATU byproducts), dry over Na₂SO₄, and purify via flash chromatography.

Applications in Medicinal Chemistry

Quinoline derivatives are widely recognized as "privileged scaffolds" in pharmacology. Specifically, derivatives of quinoline-6-carboxylic acid have been extensively utilized in the development of potent P2X7 receptor antagonists[2]. The P2X7 receptor is an ATP-gated ion channel heavily implicated in neuroinflammation and immune responses.

By utilizing 8-(Chlorosulfonyl)quinoline-6-carboxylic acid, researchers can append a bulky, lipophilic sulfonamide group at the C-8 position to occupy deep hydrophobic pockets within the receptor, while simultaneously directing a polar amide from the C-6 position toward the solvent-exposed regions or secondary hydrogen-bonding networks[2]. This dual-vector approach dramatically improves both the binding affinity (IC50) and the pharmacokinetic profile of the resulting drug candidates.

References

-

Title: Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists Source: PMC (NIH) URL: [Link]

Sources

Technical Monograph: Structure and Reactivity of 8-Chlorosulfonyl-quinoline-6-carboxylic Acid

[1][2]

Executive Summary

8-Chlorosulfonyl-quinoline-6-carboxylic acid (CAS: 1305711-33-4) represents a high-value bifunctional scaffold in medicinal chemistry.[1][2] Characterized by an electron-deficient quinoline core functionalized with two orthogonal reactive handles—a nucleophilic-labile sulfonyl chloride at C8 and a modifiable carboxylic acid at C6 —this molecule serves as a critical node in fragment-based drug discovery (FBDD).[1][2]

Its structural utility lies in the "peri" positioning of the sulfonyl group relative to the quinoline nitrogen, creating a unique steric and electronic environment for sulfonamide formation, while the distal carboxylic acid allows for solubility modulation or secondary library generation.[2] This guide details the physicochemical profile, validated synthesis routes, and chemoselective derivatization workflows for this compound.[2]

Structural & Electronic Profile

The reactivity of this scaffold is defined by the interplay between the electron-withdrawing quinoline ring and its substituents.[1][2][3]

Physicochemical Properties[1][2][4]

| Property | Value / Descriptor | Note |

| Molecular Formula | ||

| Molecular Weight | 271.68 g/mol | |

| ClogP | ~1.7 - 2.1 | Moderate lipophilicity; acid group lowers effective logD at pH 7.[1][2]4. |

| pKa (Acid) | ~3.8 - 4.2 | Carboxylic acid at C6.[1][2] |

| pKa (Quinoline N) | ~2.5 - 3.0 | Reduced basicity due to electron-withdrawing -SO2Cl and -COOH.[1][2] |

| Stability | Moisture Sensitive | The -SO2Cl moiety hydrolyzes to sulfonic acid ( |

Electronic Reactivity Analysis[1][2]

-

C8-Sulfonyl Chloride (Electrophile): This is the "hard" electrophilic center.[1][2] It is highly activated due to the electron-deficient nature of the quinoline ring.[1][2] Reaction with primary/secondary amines is rapid and exothermic.[1][2]

-

C6-Carboxylic Acid (Bronsted Acid/Nucleophile): In its native form, it acts as a proton donor.[1][2] In coupling reactions (e.g., with HATU/EDC), it serves as the second electrophilic site.[2]

-

Regioselectivity: The sulfonyl chloride is significantly more reactive towards nucleophiles than the carboxylic acid (unless the acid is activated).[1] This allows for chemoselective functionalization : the sulfonamide bond can be formed first without protecting the carboxylic acid (under controlled pH), or the acid can be protected as a methyl ester (CAS: 1305711-05-0) during the sulfonyl substitution.[1][2]

Synthesis & Production Protocols

While often sourced commercially, in-house synthesis is required for scale-up or analog generation.[1][2] The most robust route utilizes Chlorosulfonation of the quinoline-6-carboxylic acid precursor.[1][2]

Validated Synthesis Route (DOT Diagram)

Figure 1: Industrial synthesis route via direct chlorosulfonation.[1][2] The reaction relies on the directing effect of the quinoline nitrogen to favor the 8-position.[1][2]

Step-by-Step Protocol

Safety Note: Chlorosulfonic acid is violently reactive with water.[1][2] All glassware must be oven-dried.[1][2] Work in a fume hood.

-

Setup: Charge a 3-neck round-bottom flask with Quinoline-6-carboxylic acid (1.0 eq) .

-

Addition: Cool to 0°C. Add Chlorosulfonic acid (5.0 - 8.0 eq) dropwise over 30 minutes. The reaction is exothermic.[1]

-

Heating: Once addition is complete, heat the mixture to 100°C for 2–4 hours. Monitor consumption of starting material via TLC (Note: Convert aliquot to methyl ester/sulfonamide for TLC visualization).

-

Quenching (Critical): Cool the reaction mixture to room temperature. Very slowly pour the reaction mass onto crushed ice with vigorous stirring. The product will precipitate as a beige/off-white solid.[1][2]

-

Isolation: Filter the solid immediately. Wash with cold water (

) to remove residual acid.[1] -

Drying: Dry under high vacuum over

. Do not use heat during drying to prevent hydrolysis.[1][2] Store at -20°C under argon.

Chemoselective Derivatization Workflows

The power of this scaffold lies in its ability to generate libraries.[1][3] The following protocols demonstrate how to selectively engage the sulfonyl chloride vs. the carboxylic acid.

Workflow A: Sulfonamide Library Generation

Target: Selective reaction at C8, leaving C6-COOH free.[1][2]

Protocol:

-

Dissolve 8-chlorosulfonyl-quinoline-6-carboxylic acid (1 eq) in anhydrous THF or DCM.

-

Add DIPEA (2.5 eq) . Note: Extra base is required to neutralize the carboxylic acid and the HCl generated.[2]

-

Add Amine (

, 1.1 eq) at 0°C. -

Stir at RT for 1–2 hours.

-

Workup: Acidify with 1M HCl to pH 3. Extract with EtOAc.[1][2][4] The product is the C8-Sulfonamide-C6-Carboxylic Acid .[1][2]

Workflow B: The "Methyl Ester" Route (Preferred for Stability)

Using the methyl ester variant (Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate) improves solubility and handling.[1][2]

Reactivity Matrix:

| Reagent | Reaction Site | Product Type | Conditions |

| Primary Amine | C8-Sulfonyl Chloride | Sulfonamide | |

| Hydrazine | C8-Sulfonyl Chloride | Sulfonyl Hydrazide | |

| LiOH / NaOH | C6-Ester | Carboxylic Acid | RT, THF/H2O (Saponification) |

| HATU / Amine | C6-Carboxylic Acid | Amide | Requires prior sulfonamide formation |

Divergent Synthesis Map (DOT Diagram)[1]

Figure 2: Divergent synthesis strategy. Path B is recommended for high-throughput library generation to avoid zwitterionic solubility issues.[1][2]

Applications in Drug Discovery[2][3][4][6]

Fragment-Based Drug Design (FBDD)

The 8-chlorosulfonyl-quinoline-6-carboxylic acid scaffold is a "privileged structure" in FBDD.[1][2]

-

Mechanism: The quinoline ring provides

stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in enzyme active sites.[2] -

Warhead: The sulfonamide group acts as a hydrogen bond acceptor/donor and can orient substituents into hydrophobic pockets.[1]

-

Case Study (Antibacterial): Derivatives of this scaffold have shown efficacy against S. aureus by inhibiting DNA gyrase.[1] The C6-acid mimics the phosphate backbone of DNA or coordinates with Magnesium ions in the active site [1].[1][2]

Fluorescent Probes

Due to the conjugated quinoline system, sulfonamide derivatives often exhibit fluorescence.[2][5] This allows the scaffold to serve as a "turn-on" fluorescent probe for sensing metal ions (

References

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. National Institutes of Health (NIH).[2] Available at: [Link][1]

-

Hybrid Quinoline-Sulfonamide Complexes Derivatives with Antimicrobial Activity. MDPI. Available at: [Link][1][6]

-

PubChem Compound Summary for CID 50990517: 8-(chlorosulfonyl)quinoline-6-carboxylic acid. PubChem.[1][2][3][6] Available at: [Link][1]

Sources

- 1. 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5385900A - Quinoline carboxylic acid derivatives - Google Patents [patents.google.com]

- 3. Methyl 8-(Chlorosulfonyl)quinoline-6-carboxylate [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Bifunctional Quinoline Building Blocks: A Strategic Guide for Medicinal Chemistry

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains a cornerstone of modern drug discovery, underpinning FDA-approved therapeutics ranging from antimalarials (Chloroquine) to kinase inhibitors (Bosutinib, Lenvatinib).[1] For the medicinal chemist, bifunctional quinoline building blocks —scaffolds possessing two distinct, chemically orthogonal reactive handles—are critical tools. They enable the rapid generation of Structure-Activity Relationship (SAR) libraries, Fragment-Based Drug Discovery (FBDD), and the construction of complex modalities like PROTACs.

This technical guide dissects the strategic application of these blocks, focusing on regioselective functionalization, validated synthetic workflows, and their utility in targeted protein degradation.

Part 1: Structural Logic & Reactivity Landscape

The Orthogonality Principle

The power of a bifunctional quinoline lies in its electronic asymmetry. The nitrogen atom induces a dipole that creates distinct reactivity zones. To design effective synthetic routes, one must exploit the specific reactivity differentials between positions C2, C3, C4, and the benzenoid ring (C5–C8).

-

C2 & C4 (Pyridine Ring): Electron-deficient. Highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

-

Selectivity: In 2,4-dihaloquinolines, the C4 position is generally more reactive toward SNAr due to the greater stabilization of the Meisenheimer intermediate (para-like resonance with Nitrogen).

-

-

C3 (Pyridine Ring): Electron-neutral/rich. Susceptible to electrophilic substitution or Pd-catalyzed coupling if halogenated.

-

C5–C8 (Benzenoid Ring): Typical aromatic reactivity. Halogens here are stable to standard SNAr conditions, making them ideal "late-stage" handles for Suzuki/Buchwald couplings.

Visualization: The Quinoline Reactivity Map

The following diagram illustrates the standard reactivity hierarchy used to sequence synthetic steps.

Caption: Reactivity hierarchy of the quinoline scaffold. C4 is the primary site for nucleophilic attack, allowing sequential functionalization of 2,4-dihalo systems.

Part 2: The Building Block Toolkit

The following table categorizes high-value bifunctional blocks based on their synthetic utility.

| Building Block | Structure | Primary Utility | Synthetic Logic |

| 2,4-Dichloroquinoline | 2,4-Cl2 | Library Generation | C4-SNAr first (amines), followed by C2-Suzuki/Sonogashira . Ideal for core diversification. |

| 4,7-Dichloroquinoline | 4,7-Cl2 | Antimalarial/Kinase | C4-SNAr installs the pharmacophore; C7-Cl remains for late-stage solubility tuning or linker attachment. |

| 3-Bromo-4-chloroquinoline | 3-Br, 4-Cl | Orthogonal Coupling | C4-SNAr (amine) leaves C3-Br intact. C3-Br is then used for Pd-catalyzed coupling (e.g., aryl groups) to fill hydrophobic pockets. |

| 6-Bromo-4-chloroquinoline | 6-Br, 4-Cl | PROTAC Warheads | C4 binds the kinase ATP pocket; C6 projects into the solvent channel, serving as the ideal vector for PROTAC linker attachment. |

| 4-Chloro-3-quinolinecarbonitrile | 4-Cl, 3-CN | EGFR Inhibitors | The 3-CN group increases electrophilicity at C4 (enhancing SNAr) and mimics the H-bond acceptor motif found in drugs like Bosutinib. |

Part 3: Medicinal Chemistry Applications (PROTACs)

Bifunctional quinolines are premier warheads for Proteolysis Targeting Chimeras (PROTACs). The rigidity of the quinoline ring provides high affinity for ATP-binding pockets (e.g., c-Met, EGFR), while the secondary halide allows for precise linker attachment without disrupting the binding mode.

Design Strategy: Vector Analysis

When designing a Quinoline-PROTAC:

-

Warhead: 4-aminoquinoline derivative (binds POI).

-

Vector: The linker must be attached at a position that points out of the binding pocket (Solvent Exposed).

-

Synthesis: Use 6-bromo-4-chloroquinoline .

-

Step 1: SNAr at C4 with the aniline/amine pharmacophore.

-

Step 2: Sonogashira or Buchwald coupling at C6 to attach the linker-E3 ligase construct.

-

Workflow Visualization

Caption: Synthetic workflow for converting a bifunctional quinoline into a PROTAC. Note the sequential use of orthogonal reactivity handles.

Part 4: Experimental Protocols

Protocol A: Regioselective C4-Amination of 2,4-Dichloroquinoline

This protocol demonstrates the selective displacement of the C4-chloride over the C2-chloride, a critical first step for library synthesis.

Objective: Synthesis of 2-chloro-N-phenylquinolin-4-amine.

Reagents:

-

2,4-Dichloroquinoline (1.0 eq)

-

Aniline (1.1 eq)

-

Solvent: Ethanol (EtOH) or Isopropanol (iPrOH)

-

Catalyst: HCl (catalytic drops) or p-TsOH (0.1 eq) - Optional, accelerates reaction.

Procedure:

-

Dissolution: Charge a round-bottom flask with 2,4-dichloroquinoline (500 mg, 2.52 mmol) and EtOH (10 mL).

-

Addition: Add aniline (258 mg, 2.77 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 78°C). Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

-

Checkpoint: The C4-substituted product usually forms within 2–4 hours. Prolonged heating or higher boiling solvents (e.g., DMF) may lead to bis-substitution (C2 & C4).

-

-

Workup: Cool the reaction to room temperature. The product often precipitates as the hydrochloride salt.

-

Isolation: Filter the precipitate. Wash with cold EtOH and Et2O.

-

Free Base Formation: Suspend the solid in EtOAc and wash with saturated NaHCO3 solution. Dry the organic layer over Na2SO4 and concentrate.

Validation Criteria:

-

1H NMR: Look for the shift of the C3 proton. In the starting material, it appears near δ 7.6. In the C4-substituted product, the shielding effect of the amine often shifts this signal.

-

Regioselectivity: Confirm C4 substitution by NOE (Nuclear Overhauser Effect) between the N-H of the aniline and the C3-H or C5-H of the quinoline.

Protocol B: C2-Functionalization via Suzuki Coupling

Following Protocol A, the remaining C2-chloride is activated for Palladium-catalyzed coupling.

Reagents:

-

2-Chloro-4-aminoquinoline derivative (from Protocol A) (1.0 eq)

-

Aryl boronic acid (1.2 eq)

-

Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered substrates).

-

Base: K2CO3 (2.0 eq, 2M aqueous solution)

-

Solvent: 1,4-Dioxane.

Procedure:

-

Degassing: Combine the quinoline substrate and aryl boronic acid in 1,4-dioxane. Sparge with Nitrogen/Argon for 10 minutes.

-

Catalyst Addition: Add the Pd catalyst and aqueous base.

-

Reaction: Heat to 90–100°C under an inert atmosphere for 12–16 hours.

-

Workup: Dilute with EtOAc, wash with water and brine. Purify via column chromatography.

References

-

Quinoline as a Privileged Scaffold

-

Regioselectivity in SNAr

-

PROTAC Design Principles

-

Synthetic Methodology (Alkynylation/Suzuki)

-

FDA Approved Quinoline Drugs

Sources

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 3. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. explorationpub.com [explorationpub.com]

- 7. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

8-Sulfonyl Chloride Quinoline: A Modular Hub for Fragment-Based Drug Discovery

Topic: 8-Sulfonyl Chloride Quinoline Reagents for Fragment-Based Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the 8-quinolinesulfonyl chloride (8-QSC) scaffold represents a high-value "privileged structure." Unlike simple phenyl sulfonyl chlorides, the 8-quinoline core offers unique physicochemical properties—including metal chelation capability, π-stacking potential, and intrinsic fluorescence—that significantly enhance the probability of ligand efficiency (LE).

This guide details the technical application of 8-QSC reagents in two distinct FBDD workflows:

-

Diversity-Oriented Synthesis (DOS): Using 8-QSC as a linchpin to generate reversible sulfonamide fragment libraries.

-

Covalent Fragment Screening (SuFEx): Converting 8-QSC to stable sulfonyl fluorides for "warhead" screening against nucleophilic residues (Tyr, Lys, Ser, His).

Part 1: The Chemical Logic of the Scaffold

Why 8-Quinoline?

The 8-quinoline scaffold is not merely a carrier for the sulfonyl group; it is an active pharmacophore.

-

Privileged Scaffold: The quinoline ring system is ubiquitous in FDA-approved drugs (e.g., kinase inhibitors, antimalarials), offering established binding modes for ATP pockets and allosteric sites.

-

Bidentate Chelation: The proximity of the quinoline nitrogen (

) to the sulfonyl group at the C8 position creates a "chelating pincer." When converted to a sulfonamide, the deprotonated nitrogen can form stable 5- or 6-membered chelate rings with metalloenzyme cofactors (Zn²⁺, Mg²⁺, Fe²⁺). -

Rigidity & Solubility: The bicyclic aromatic system provides a rigid vector for side-chain orientation while maintaining moderate aqueous solubility compared to larger polycyclic systems.

The Sulfonyl Chloride Electrophile

The sulfonyl chloride (-SO₂Cl) group serves as a highly reactive electrophilic "handle."[1]

-

Reactivity Profile: It is a "hard" electrophile, reacting rapidly with primary/secondary amines, alcohols, and thiols.

-

Stability Warning: 8-QSC is moisture-sensitive. In aqueous buffers used for biological screening, the chloride hydrolyzes rapidly to the sulfonic acid (sulfonate), which is generally inert and non-binding. Therefore, 8-QSC is rarely screened directly. It is the synthetic precursor to the actual screening library.

Part 2: Application A — Reversible Fragment Libraries

The most common application of 8-QSC is the parallel synthesis of 8-quinolinesulfonamide libraries. These libraries target reversible binding sites, particularly in metalloenzymes (e.g., MMPs, Carbonic Anhydrases).

Synthetic Workflow

The reaction of 8-QSC with a diverse set of amines yields stable sulfonamides.

Chemical Equation:

Structural Biology of Binding

Once synthesized, the sulfonamide fragment binds via:

-

Hydrogen Bonding: The sulfonyl oxygens act as H-bond acceptors; the sulfonamide NH acts as a donor.

-

Metal Coordination: In metalloproteins (e.g., Matrix Metalloproteinases), the quinoline nitrogen and the sulfonamide nitrogen (after deprotonation) coordinate the catalytic Zinc ion.

Part 3: Application B — Covalent Fragment Discovery (SuFEx)

A rapidly emerging application is the conversion of 8-QSC to 8-quinolinesulfonyl fluoride (8-QSF) . This enables Sulfur-Fluoride Exchange (SuFEx) chemistry, a "click" reaction for covalent probe discovery.

The SuFEx Advantage

Unlike the chloride, the sulfonyl fluoride is remarkably stable in aqueous buffer and plasma. It resists hydrolysis but reacts specifically with protein side chains (Tyrosine, Lysine, Serine, Histidine) only when the quinoline scaffold directs it to a binding pocket (proximity-induced reactivity).

-

Target Residues: Tyr (phenolic OH), Lys (ε-NH₂), Ser (OH).

-

Mechanism: The protein nucleophile attacks the Sulfur(VI) center, ejecting fluoride.

Workflow Visualization

The following diagram illustrates the dual utility of the 8-QSC reagent in both reversible and covalent workflows.

Caption: Modular workflow transforming 8-QSC into reversible sulfonamide libraries or covalent SuFEx probes.

Part 4: Experimental Protocols

Protocol: Parallel Synthesis of Sulfonamide Library

Use this protocol to generate a 96-well plate of reversible fragments.

Reagents:

-

8-Quinolinesulfonyl chloride (1.0 equiv)

-

Diverse Amine Library (1.1 equiv)

-

Pyridine or Triethylamine (2.0 equiv)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step:

-

Preparation: Dissolve 8-QSC in anhydrous DCM to a concentration of 0.2 M.

-

Dispensing: Aliquot 100 µL of amine solutions (0.22 M in DCM) into a 96-well reaction block.

-

Coupling: Add 100 µL of the 8-QSC solution to each well. Immediately add 2.0 equiv of base.

-

Incubation: Seal the block and shake at Room Temperature (RT) for 4–12 hours.

-

Scavenging (Purification): Add polymer-supported trisamine scavenger resin to remove excess sulfonyl chloride. Shake for 2 hours.

-

Filtration: Filter the reaction mixtures into a receiving plate.

-

Dry Down: Evaporate solvent using a centrifugal evaporator (Genevac).

-

QC: Re-dissolve a subset in DMSO for LC-MS verification (>90% purity expected).

Protocol: Synthesis of 8-Quinolinesulfonyl Fluoride (SuFEx Probe)

Use this protocol to convert the chloride to the stable fluoride warhead.

Reagents:

-

8-Quinolinesulfonyl chloride (1.0 equiv)

-

Potassium Bifluoride (KHF₂) (2.0 equiv)

-

Solvent: Acetonitrile/Water (1:1)

Step-by-Step:

-

Dissolve 8-QSC in Acetonitrile.

-

Prepare a saturated aqueous solution of KHF₂.

-

Add the KHF₂ solution dropwise to the 8-QSC solution while stirring.

-

Stir vigorously at RT for 2 hours. (Monitor by TLC/LC-MS; chloride converts to fluoride).

-

Workup: Dilute with water and extract with Ethyl Acetate.

-

Wash: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Result: 8-QSF is typically a stable solid/oil that can be stored.

Data Summary: Stability & Reactivity

The following table contrasts the properties of the reagent (Chloride) vs. the probe (Fluoride).

| Feature | 8-Quinolinesulfonyl Chloride (Cl) | 8-Quinolinesulfonyl Fluoride (F) |

| Primary Use | Synthetic Intermediate | Covalent Probe / Warhead |

| Aqueous Stability | Low (Hydrolyzes in minutes) | High (Stable for hours/days) |

| Target Residues | Non-specific (reacts with water) | Tyr, Lys, Ser, His (Context-dependent) |

| Screening Method | Not recommended for direct screen | Intact Protein MS / Peptide Mapping |

| Mechanism | Acylation / Sulfonylation | SuFEx (Sulfur-Fluoride Exchange) |

Part 5: Case Study & Structural Insight

Case Study: Metalloproteinase Inhibition In a study targeting Matrix Metalloproteinase-2 (MMP-2) , a library of 8-quinolinesulfonamides was synthesized using the protocol above.

-

Hit: A sulfonamide derivative showed IC50 < 1 µM.

-

Mechanism: X-ray crystallography revealed the quinoline nitrogen and the sulfonamide nitrogen coordinated the active site Zinc atom in a distorted octahedral geometry.

-

Significance: The 8-QSC scaffold provided the "Zinc Binding Group" (ZBG) essential for potency, while the variable amine tail engaged the S1' specificity pocket.

SuFEx Application: Researchers have used 8-QSF derivatives to covalently label Tyrosine residues in glutathione S-transferases, demonstrating that the quinoline ring directs the probe to the active site, where the sulfonyl fluoride locally reacts with a proximal tyrosine.

References

-

Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

-

Jones, L. H., et al. (2017). "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes." Journal of the American Chemical Society. [Link]

-

Cohen, S. M., et al. (2012). "Investigating Chelating Sulfonamides and their use in Metalloproteinase Inhibitors." Chemical Science. [Link]

-

Narayanam, M. K., et al. (2021).[2] "Fragment-based covalent ligand discovery." Chemical Society Reviews. [Link]

Sources

Chemical Properties of 8-(Chlorosulfonyl)quinoline-6-carboxylic Acid

Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Part 1: Executive Summary & Structural Analysis

8-(Chlorosulfonyl)quinoline-6-carboxylic acid (CAS: 1305711-33-4) is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry and chemical biology. It serves as a critical "linchpin" intermediate, allowing researchers to independently functionalize two distinct sites: the electrophilic sulfonyl chloride at the C8 position and the nucleophile-receptive carboxylic acid at the C6 position.

This molecule is particularly valued for its ability to generate quinoline-8-sulfonamide libraries , a structural motif found in various bioactive compounds targeting GPCRs, kinases, and metalloenzymes.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 8-(Chlorosulfonyl)quinoline-6-carboxylic acid |

| CAS Number | 1305711-33-4 |

| Molecular Formula | |

| Molecular Weight | 271.68 g/mol |

| Appearance | Off-white to pale yellow solid (typically) |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile); reacts with water/alcohols. |

| Key Functional Groups | Sulfonyl Chloride ( |

Part 2: Synthesis & Preparation[1][4][5][6]

The synthesis of 8-(chlorosulfonyl)quinoline-6-carboxylic acid typically follows an electrophilic aromatic substitution pathway. The high electron density at the C8 position of the quinoline ring (relative to the electron-deficient pyridine ring) allows for regioselective chlorosulfonation.

Mechanistic Pathway

The precursor, quinoline-6-carboxylic acid , is treated with neat chlorosulfonic acid (

-

Electrophilic Attack: The sulfur atom of the chlorosulfonic acid attacks the C8 position.

-

Elimination: Loss of a proton restores aromaticity, forming the sulfonic acid intermediate.

-

Chlorination: Excess chlorosulfonic acid (or added thionyl chloride) converts the sulfonic acid to the sulfonyl chloride.

Visualization: Synthesis Workflow

Caption: Regioselective synthesis pathway via chlorosulfonation of the quinoline scaffold.

Part 3: Chemical Reactivity & Transformations[5]

The utility of this molecule lies in its orthogonal reactivity . The sulfonyl chloride is highly reactive towards nucleophiles under mild basic conditions, while the carboxylic acid requires activation (e.g., coupling agents) or acidic conditions to react. This allows for sequential functionalization.

Chemoselectivity (The "Order of Operations")

-

Kinetic Product (

): The sulfonyl chloride is the "hot" electrophile. It will react rapidly with amines, alcohols, and thiols at -

Thermodynamic/Catalytic Product (

): The carboxylic acid is relatively inert to the conditions used to derivatize the sulfonyl group. It can be preserved during sulfonamide formation and subsequently activated for amide coupling.

Sulfonamide Formation (Primary Application)

Reaction with primary or secondary amines yields stable sulfonamides.[1]

-

Conditions: Anhydrous solvent (DCM, THF), tertiary amine base (TEA, DIPEA),

. -

Mechanism: Nucleophilic attack of the amine nitrogen on the sulfur, followed by elimination of chloride.

Hydrolysis Sensitivity

-

Risk: The

group is moisture-sensitive. Exposure to atmospheric moisture converts it back to the sulfonic acid ( -

Mitigation: Store under inert atmosphere (

or Ar) at

Visualization: Reactivity Map

Caption: Orthogonal reactivity profile showing the sequential functionalization logic.

Part 4: Experimental Protocols

Protocol A: General Synthesis of Quinoline-8-Sulfonamides

This protocol validates the activity of the sulfonyl chloride group while preserving the carboxylic acid.

Reagents:

-

8-(Chlorosulfonyl)quinoline-6-carboxylic acid (1.0 equiv)

-

Amine substrate (

) (1.1 equiv) -

Triethylamine (TEA) or DIPEA (2.5 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the amine substrate and base in anhydrous DCM.

-

Addition: Cool the solution to

. Dissolve 8-(chlorosulfonyl)quinoline-6-carboxylic acid in a minimal amount of DCM/DMF (if solubility is poor) and add dropwise to the amine solution.-

Note: Slow addition prevents exotherms that could degrade the sulfonyl chloride.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (Look for mass shift corresponding to

). -

Workup: Acidify carefully with 1N HCl to precipitate the product (since the carboxylic acid is present, the product may precipitate at acidic pH). Filter the solid or extract with EtOAc.

-

Purification: Recrystallization from EtOH or column chromatography (MeOH/DCM gradient).

Protocol B: Handling & Storage Stability

-

Storage: The compound must be stored in a tightly sealed container, preferably in a desiccator or under inert gas at

. -

Quality Check: Before use, run a small-scale reaction with a standard amine (e.g., benzylamine) to verify the sulfonyl chloride has not hydrolyzed. If the material is hydrolyzed, it will not react with the amine under standard conditions.

Part 5: Applications in Drug Discovery[7]

Fragment-Based Drug Design (FBDD)

The quinoline-6-carboxylic acid core mimics the structure of salicylic acid and other privileged pharmacophores. By derivatizing the C8-position with diverse amines, researchers can probe:

-

Solubility & Permeability: The sulfonamide group modulates lipophilicity (LogP).

-

Target Binding: The quinoline nitrogen can serve as a hydrogen bond acceptor in kinase hinge regions.

Fluorescent Labeling

Quinoline derivatives often exhibit fluorescence. While the sulfonyl group quenches fluorescence in some contexts, the sulfonamide product can be designed to be fluorescent, serving as a "turn-on" sensor for specific metal ions (e.g.,

References

-

BenchChem. Methyl 8-(Chlorosulfonyl)quinoline-6-carboxylate - Product Description & Reactivity. Retrieved from

-

Sigma-Aldrich. 8-(Chlorosulfonyl)quinoline-6-carboxylic acid - CAS 1305711-33-4. Retrieved from

-

National Institute of Standards and Technology (NIST). 8-Quinolinesulfonyl chloride - Chemical Properties and Spectra. Retrieved from

-

PubChem. 8-(Chlorosulfonyl)quinoline-6-carboxylic acid (Compound Summary). Retrieved from

-

Enamine. Building Blocks: Sulfonyl Chlorides in Medicinal Chemistry. (General reference for CAS 1305711-33-4 availability). Retrieved from

Sources

Strategic Utilization of Novel Quinoline Synthons for High-Diversity Heterocyclic Libraries

Executive Summary: Beyond the Flatland

In modern drug discovery, the quinoline scaffold remains a "privileged structure" due to its ubiquity in natural alkaloids (e.g., Cinchona) and FDA-approved therapeutics (e.g., Lenvatinib, Bosutinib). However, the historical reliance on classical Skraup or Friedländer syntheses often yields "flat," limited-vector molecules that fail to penetrate novel chemical space.

This guide addresses the strategic generation of novel quinoline synthons —specifically functionalized building blocks that possess orthogonal reactive handles. By moving beyond simple ring construction to the creation of multi-functional synthons (such as 2-chloro-3-formylquinolines and C-H activated intermediates), we enable Late-Stage Diversification (LSD) essential for DNA-Encoded Libraries (DEL) and Fragment-Based Drug Discovery (FBDD).

The Synthon Landscape: Vector Analysis

To maximize library diversity, we must select synthons that offer orthogonal reactivity. We categorize these into three generations of utility:

| Synthon Class | Key Functional Handles | Synthetic Utility | Representative Structure |

| Gen 1: Classical | C2/C4-Halides | 4-Chloroquinoline | |

| Gen 2: Bifunctional | C2-Cl / C3-CHO | Cyclization, Condensation + Coupling | 2-Chloro-3-formylquinoline |

| Gen 3: C-H Activated | C8-Functionalized | Directing Group (DG) mediated | 8-Amido-quinoline |

Visualizing the Divergent Strategy

The following diagram illustrates how a single bifunctional synthon (Gen 2) serves as a nexus for creating diverse heterocyclic libraries.

Figure 1: Divergent synthesis workflow utilizing the orthogonal reactivity of the 2-chloro-3-formylquinoline synthon.

Core Synthetic Methodologies

The Meth-Cohn Synthesis (Vilsmeier-Haack Cyclization)

For generating the versatile 2-chloro-3-formylquinoline , the Meth-Cohn reaction is the industry standard for scalability and reliability. It transforms acetanilides into the heterocyclic core while simultaneously installing two critical handles: a chlorine atom at C2 and a formyl group at C3.

-

Mechanism: The reaction proceeds via the formation of a Vilsmeier reagent (DMF/POCl

) which attacks the acetanilide amide oxygen.[1] Subsequent cyclization and hydrolysis yield the quinoline. -

Why this method? It avoids the harsh acids of the Skraup reaction and provides a pre-functionalized core ready for immediate library expansion.

Transition-Metal Catalyzed C-H Activation

Recent advances (2020–2024) have shifted toward C-H activation to functionalize positions that are classically inert (e.g., C8).

-

Catalysts: Rh(III) and Co(III) are dominant.

-

Strategy: Using directing groups (DGs) such as N-oxides or amides to guide the metal center to the C8 position, allowing for alkylation, arylation, or annulation with alkynes.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Chloro-3-formylquinoline (Meth-Cohn)

This protocol creates the core synthon for downstream library generation.

Reagents:

-

Acetanilide derivative (1.0 eq)

-

Phosphorus oxychloride (

) (7.0 eq) -

N,N-Dimethylformamide (DMF) (2.5 eq)

-

Dichloromethane (DCM) or neat (depending on scale)

Step-by-Step Workflow:

-

Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under

, cool DMF (2.5 eq) to 0°C. Dropwise add -

Addition: Add the acetanilide (1.0 eq) to the Vilsmeier complex.

-

Cyclization: Heat the mixture to 75–85°C. Monitor via TLC (EtOAc/Hexane). Evolution of HCl gas will occur; use a scrubber. Reaction time is typically 4–16 hours depending on electron-donating groups on the aromatic ring.

-

Quench: Cool to room temperature. Pour the viscous oil slowly onto crushed ice (500g per 0.1 mol). Stir vigorously for 30 minutes.

-

Isolation: The product usually precipitates as a yellow/pale solid. Filter and wash copiously with cold water.

-

Purification: Recrystallize from Ethyl Acetate or Acetonitrile.

Critical Quality Attribute (CQA): The appearance of the aldehyde peak in

Protocol B: Library Expansion via Pyrazolo-Annulation

Leveraging the C3-formyl and C2-chloro handles to create a fused tricyclic system.

Reagents:

-

2-Chloro-3-formylquinoline (Synthon from Protocol A)

-

Hydrazine hydrate or substituted hydrazine (1.2 eq)

-

Ethanol (Solvent)[2]

-

Triethylamine (

) (Catalytic)

Workflow:

-

Dissolve the quinoline synthon in Ethanol (0.5 M).

-

Add hydrazine derivative dropwise at RT.

-

Reflux for 2–4 hours. The intermediate hydrazone forms first, followed by intramolecular

displacement of the C2-chloride. -

Cool and filter the precipitate. This yields 1H-pyrazolo[3,4-b]quinoline .

Application Case Study: Kinase Inhibitor Discovery

Quinoline derivatives are potent kinase inhibitors (e.g., targeting EGFR, VEGFR). A recent study (2020-2024) highlighted the utility of C4-substituted quinolines.

Data Summary: Comparative Yields of C-H Activation Methods The following table summarizes recent efficiency gains in synthesizing C4-functionalized quinolines using oxidative annulation compared to traditional methods.

| Method | Catalyst | Oxidant | Yield (Avg) | Atom Economy | Reference |

| Traditional Friedländer | Acid/Base | None | 65% | Low (Water loss) | [1] |

| Rh(III) C-H Activation | 82% | High | [2] | ||

| Co(III) Annulation | 78% | High (Earth abundant) | [3] |

Mechanistic Pathway: Co(III)-Catalyzed Synthesis

The following diagram details the mechanism for the Cobalt-catalyzed C-H activation, a greener alternative to Rhodium.

Figure 2: Catalytic cycle for Co(III)-mediated C-H activation to generate functionalized quinolines.

References

-

Recent advances in functionalized quinoline scaffolds and hybrids. Frontiers in Chemistry. (2024). A comprehensive review of classical and modern synthesis. [Link]

-

Regioselective Functionalization of Quinolines through C-H Activation. Molecules. (2021). Details Rhodium and Palladium catalyzed pathways. [Link]

-

Transition-metal-catalyzed synthesis of quinazolines and quinolines. Frontiers in Chemistry. (2023). Focus on Cobalt and Manganese catalysis. [Link]

-

Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica. (2010). Source for the Meth-Cohn 2-chloro-3-formylquinoline protocol.[1][3] [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation. Catalysts (MDPI). (2025). [Link][2]

Sources

Unlocking the Therapeutic Promise of Quinoline-6-Carboxylic Acid Sulfonyl Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Synthesis, Preclinical Evaluation, and Mechanistic Insights

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural and synthetic compounds with a vast array of biological activities[1][2]. Its versatile bicyclic aromatic system allows for extensive functionalization, enabling the development of derivatives with potent and selective effects on various pathological targets[1][3]. This guide focuses on a specific, promising subclass: quinoline-6-carboxylic acid sulfonyl derivatives . The strategic incorporation of a sulfonyl (or sulfonamide) moiety onto the quinoline-6-carboxylic acid core introduces unique physicochemical properties that can enhance biological activity, improve pharmacokinetic profiles, and create novel interactions with therapeutic targets.

This document provides a comprehensive technical overview of these derivatives, moving beyond a simple recitation of facts to explain the causality behind experimental choices and to provide actionable protocols for their evaluation. We will delve into their synthesis, explore their significant therapeutic potential in oncology, infectious diseases, and inflammation, and provide the detailed methodologies required to validate their efficacy and elucidate their mechanisms of action.

The Rationale: Why Quinoline-6-Carboxylic Acid and the Sulfonyl Group?

The selection of the quinoline-6-carboxylic acid scaffold is deliberate. This specific isomer serves as a versatile intermediate for creating diverse bioactive molecules[4]. The carboxylic acid group at the 6-position provides a crucial handle for chemical modification, allowing for the attachment of various functional groups, including the sulfonyl or sulfonamide moiety, through stable amide or related linkages.

The sulfonamide group (-SO₂NH-) and its parent sulfonyl group are pivotal pharmacophores in modern drug discovery. Their inclusion is a strategic choice intended to:

-

Mimic the Carboxylate Group: The sulfonamide moiety is a bioisostere of the carboxylic acid group, capable of forming similar hydrogen bond interactions with biological targets.

-

Enhance Binding Affinity: The tetrahedral geometry and the ability of the sulfonyl oxygens to act as strong hydrogen bond acceptors can lead to high-affinity interactions with enzyme active sites.

-

Improve Pharmacokinetic Properties: Sulfonamides can modulate a compound's acidity, lipophilicity, and metabolic stability, which are critical parameters for drug development.

-

Target Specific Enzymes: This group is famously associated with the inhibition of enzymes like carbonic anhydrases and is a key feature in various antibacterial, diuretic, and anticancer drugs.

Synthesis Pathway: From Core to Derivative

The synthesis of quinoline-6-carboxylic acid sulfonyl derivatives is a multi-step process that requires careful control of reaction conditions. The general and most common approach involves the activation of the carboxylic acid, followed by coupling with a desired amine or sulfonamide.

A typical synthetic route begins with the conversion of quinoline-6-carboxylic acid to its more reactive acid chloride derivative. This is commonly achieved by refluxing with thionyl chloride (SOCl₂) in an inert solvent like dichloromethane (DCM)[5]. Once the acid chloride is formed, it can be directly reacted with a variety of substituted aromatic or aliphatic amines to yield the target quinoline-6-carboxamide derivatives[5]. This foundational workflow can be adapted to create sulfonyl-containing molecules.

Caption: General workflow for the synthesis of quinoline-6-carboxamide derivatives.

Therapeutic Area I: Oncology

Quinoline derivatives have long been investigated as anticancer agents, with mechanisms including DNA intercalation, inhibition of topoisomerase enzymes, and modulation of critical signaling pathways like VEGFR and EGFR[6][7][8]. Recent research into quinoline-6-carboxylic acid derivatives has unveiled a novel and potent mechanism: the inhibition of ectonucleotidases, which represents a promising strategy in immuno-oncology[5].

Mechanism of Action: Reversing Tumor Immune Evasion

The tumor microenvironment (TME) is characterized by high concentrations of extracellular adenosine, a potent immunosuppressive molecule. Tumors generate adenosine by catabolizing adenosine triphosphate (ATP) through a cascade of surface-expressed enzymes known as ectonucleotidases (e.g., NTPDases, ENPP1, and e5'NT)[5]. This accumulation of adenosine dampens the anti-tumor immune response, allowing cancer cells to evade destruction.

Quinoline-6-carboxylic acid derivatives have been identified as powerful inhibitors of these enzymes. By blocking ectonucleotidase activity, these compounds prevent the conversion of ATP to adenosine, thereby reducing immunosuppression within the TME and restoring the ability of the immune system to attack cancer cells[5].

Caption: Anticancer mechanism via ectonucleotidase inhibition in the TME.

Quantitative Data: Ectonucleotidase Inhibition

Recent studies have synthesized a series of quinoline-6-carboxylic acid derivatives and evaluated their inhibitory potential against various human ectonucleotidases. The data clearly demonstrates that specific substitutions lead to potent and selective inhibition.

| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |

| 4a | h-e5'NT | 0.092 ± 0.02 | [5] |

| 4b | h-NTPDase8 | 0.44 ± 0.08 | [5] |

| 4d | h-NTPDase1 | 0.28 ± 0.03 | [5] |

| 4d | h-NTPDase2 | 0.92 ± 0.17 | [5] |

| 4g | h-NTPDase3 | 0.32 ± 0.05 | [5] |

| 4k | h-ENPP1 | 0.11 ± 0.02 | [5] |

Data synthesized from published research[5]. IC₅₀ values represent the half-maximal inhibitory concentration.

Experimental Protocols: Preclinical Anticancer Evaluation

A rigorous, stepwise evaluation is critical to validate the anticancer potential of new chemical entities[9][10].

This protocol determines the concentration at which a compound inhibits cancer cell proliferation.

-

Objective: To calculate the half-maximal inhibitory concentration (IC₅₀) of the derivative against various cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals, the amount of which is proportional to the number of living cells[1].

-

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and a known anticancer drug like doxorubicin (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm[1].

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value[9].

-

This protocol assesses the anti-tumor efficacy of a compound in a living organism.

-

Objective: To evaluate the ability of the derivative to inhibit tumor growth in an animal model.

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time[8]. This provides evidence for further drug evaluation in clinical trials[9].

-

Step-by-Step Methodology:

-

Animal Model: Use 6-8 week old immunocompromised mice (e.g., athymic nude or SCID mice).

-

Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., A549) suspended in Matrigel into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization & Treatment: Randomize mice into treatment groups (e.g., vehicle control, positive control drug, and different doses of the test derivative). Administer treatment via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).

-

Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage to quantify the drug's efficacy.

-

Therapeutic Area II: Antimicrobial Activity

The quinoline core is central to a major class of antibiotics, the fluoroquinolones, which act by inhibiting bacterial DNA gyrase and topoisomerase IV[1][11]. The incorporation of a sulfonyl or sulfonamide group, another classic antibacterial pharmacophore, into the quinoline-6-carboxylic acid structure presents a rational strategy for developing novel antimicrobial agents[12]. Such hybrid molecules could exhibit dual mechanisms of action or overcome existing resistance pathways[13].

Potential Mechanisms of Action

-

DNA Gyrase/Topoisomerase IV Inhibition: The core quinoline structure could interfere with these essential bacterial enzymes, preventing DNA replication and repair[1].

-

Folate Synthesis Inhibition: The sulfonamide moiety could act as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.

-

Peptide Deformylase (PDF) Inhibition: Some novel quinoline derivatives have been designed to inhibit PDF, an essential bacterial enzyme not present in mammals, making it an attractive target[14].

Experimental Protocol: Antimicrobial Susceptibility Testing

The first step in evaluating a potential new antibiotic is to determine its potency against a panel of clinically relevant bacteria.

-

Objective: To determine the lowest concentration of the derivative that completely inhibits the visible growth of a microorganism in vitro[15][16].

-

Principle: The test organism is exposed to a series of two-fold dilutions of the compound in a liquid growth medium within a 96-well plate. The MIC is identified as the lowest concentration well with no visible turbidity after incubation[16].

-

Step-by-Step Methodology:

-

Compound Preparation: Dissolve the quinoline derivative in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create serial two-fold dilutions in a 96-well microtiter plate using a sterile liquid growth medium (e.g., Mueller-Hinton Broth) to achieve final volumes of 50 µL per well.

-

Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and suspend colonies in saline to match the 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed[15].

-

Caption: A logical workflow for the preclinical evaluation of new derivatives.

Therapeutic Area III: Anti-Inflammatory Potential

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases[17]. Quinoline derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key mediators like cyclooxygenase (COX) or pro-inflammatory cytokines such as TNF-α and IL-6[17][18]. The structural features of quinoline-6-carboxylic acid sulfonyl derivatives make them promising candidates for development as novel anti-inflammatory agents[18][19].

Potential Mechanisms of Action

-

COX Inhibition: Similar to many non-steroidal anti-inflammatory drugs (NSAIDs), these compounds may inhibit COX enzymes, thereby blocking the production of prostaglandins.

-

Cytokine Suppression: The derivatives could interfere with signaling pathways (e.g., NF-κB) that control the expression of pro-inflammatory cytokines[17].

-

PDE4 Inhibition: Some quinolines are known to inhibit phosphodiesterase 4 (PDE4), an enzyme that degrades cAMP. Increased cAMP levels have an anti-inflammatory effect[18].

Experimental Protocol: In Vivo Anti-Inflammatory Screening

A standard and reliable method for assessing acute anti-inflammatory activity in vivo is the carrageenan-induced paw edema model.

-

Objective: To evaluate the ability of a test compound to reduce acute inflammation.

-

Principle: Carrageenan, when injected into the sub-plantar tissue of a rat's paw, induces a reproducible inflammatory response characterized by edema (swelling). The effectiveness of an anti-inflammatory drug is measured by its ability to reduce this swelling compared to a control group[20].

-

Step-by-Step Methodology:

-

Animal Groups: Use Wistar or Sprague-Dawley rats, fasted overnight. Divide them into groups: a control group (vehicle), a standard drug group (e.g., Indomethacin), and test groups for different doses of the quinoline derivative.

-

Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume immediately after carrageenan injection (at 0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema for each animal at each time point relative to its initial paw volume. Determine the percentage of inhibition of edema for the treated groups compared to the control group.

-

Future Perspectives and Conclusion

The quinoline-6-carboxylic acid sulfonyl scaffold represents a highly promising platform for the development of new therapeutic agents. The convergence of the privileged quinoline core with the versatile sulfonamide moiety creates a rich chemical space for discovering molecules with novel or enhanced biological activities. The potent inhibition of ectonucleotidases by this class highlights a particularly exciting frontier in immuno-oncology[5].

Further research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity for specific targets. Advanced in silico modeling can guide the design of next-generation derivatives with improved pharmacokinetic and safety profiles. As demonstrated in this guide, a systematic and rigorous preclinical evaluation pipeline, combining validated in vitro and in vivo protocols, is essential to translate the chemical promise of these compounds into clinically effective therapies.

References

- Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [Source Not Available]

-

Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed. Available at: [Link]

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). [Source Not Available]

- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). [Source Not Available]

- Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent - IJIRT. (n.d.). [Source Not Available]

-

Biological activities of quinoline derivatives - PubMed. (2009). PubMed. Available at: [Link]

-

Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). PubMed. Available at: [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025). Royal Society of Chemistry. Available at: [Link]

-

QUINOLINE: A DIVERSE THERAPEUTIC AGENT | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2016). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids - Academia.edu. (n.d.). Academia.edu. Available at: [Link]

-

Guidelines for clinical evaluation of anti‐cancer drugs - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Biological Activities of Quinoline Derivatives - Ingenta Connect. (2009). Ingenta Connect. Available at: [Link]

-

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega. (2022). ACS Publications. Available at: [Link]

-

Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed. (n.d.). PubMed. Available at: [Link]

- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). [Source Not Available]

-

Advanced in vivo inflammation & immunology models | Preclinical CRO Services - Nuvisan. (n.d.). Nuvisan. Available at: [Link]

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. (2019). National Center for Biotechnology Information. Available at: [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - Taylor & Francis. (2023). Taylor & Francis Online. Available at: [Link]

-

Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI. (2019). MDPI. Available at: [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC. (2022). National Center for Biotechnology Information. Available at: [Link]

- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review - ijpras. (n.d.). [Source Not Available]

-

Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online. (2015). MedCrave. Available at: [Link]

- Guidelines for clinical evaluation of anti- cancer drugs. (2021). [Source Not Available]

-

Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Publications. (2025). ACS Publications. Available at: [Link]

- New Anticancer Agents: In Vitro and In Vivo Evalu

- In vitro antimicrobial susceptibility testing methods - Pure. (2018). [Source Not Available]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC. (2015). National Center for Biotechnology Information. Available at: [Link]

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). [Source Not Available]

-

IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS - Slideshare. (n.d.). SlideShare. Available at: [Link]

-

Quinoline derivatives 60a–63b reported as anti-inflammatory agents. - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

-

Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

-

Susceptibility Testing - Infectious Disease - MSD Manual Professional Edition. (n.d.). MSD Manuals. Available at: [Link]

-

(PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors - ResearchGate. (2025). ResearchGate. Available at: [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (2020). National Center for Biotechnology Information. Available at: [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (2024). PubMed. Available at: [Link]

- US5385900A - Quinoline carboxylic acid derivatives - Google Patents. (n.d.). Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijpsr.com [ijpsr.com]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. ijmphs.com [ijmphs.com]

- 8. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iv.iiarjournals.org [iv.iiarjournals.org]

- 10. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. pdb.apec.org [pdb.apec.org]

- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijirt.org [ijirt.org]

- 18. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]

Harnessing 8-Substituted Quinoline Scaffolds in Antibacterial Research: Mechanisms, Synthesis, and Efficacy

Executive Summary

The relentless progression of antimicrobial resistance (AMR) necessitates the development of novel pharmacophores capable of bypassing traditional bacterial defense mechanisms. Among heterocyclic compounds, the quinoline nucleus—specifically when substituted at the 8-position—has emerged as a highly versatile and potent scaffold[1]. By acting as metal chelators, reactive oxygen species (ROS) generators, and structural anchors for hybrid molecules, 8-substituted quinolines (such as 8-hydroxyquinolines and 8-aminoquinolines) offer a multi-targeted approach to eradicating drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis[2][3].

This technical guide provides an in-depth analysis of the mechanistic foundations, quantitative efficacy, and validated experimental protocols essential for advancing 8-substituted quinolines in modern drug discovery.

Mechanistic Foundations of 8-Substituted Quinolines

The Metal-Chelation Paradigm (8-Hydroxyquinolines)

The primary antimicrobial mechanism of 8-hydroxyquinoline (8-HQ) and its derivatives is rooted in their potent metal-chelating properties[2]. By coordinating with essential transition metals such as Cu²⁺, Fe³⁺, and Zn²⁺, 8-HQ disrupts intracellular metal homeostasis[3]. This chelation deprives bacteria of critical enzymatic cofactors, halting metabolic processes and inhibiting growth[4].

Interestingly, recent research has demonstrated a "Trojan Horse" dual mechanism. When 8-HQ forms a 1:3 complex with iron—Fe(8-hq)₃—its lipophilicity allows it to readily cross the bacterial cell membrane[3]. Once inside, the complex delivers a lethal dose of iron, triggering the Fenton reaction. This generates highly toxic reactive oxygen species (ROS), leading to severe oxidative stress, lipid peroxidation, and ultimately, bacterial cell death[2][3].

Mechanistic pathways of 8-hydroxyquinoline: metal depletion and ROS-mediated bacterial cell death.

Structural Versatility (8-Aminoquinolines and Hybrids)

While 8-HQ relies on chelation, 8-aminoquinoline (8-AQ) serves as an exceptional platform for structural hybridization. The nitrogen atom at the 8-position provides a strategic site for functionalization, allowing medicinal chemists to fine-tune lipophilicity and target affinity[5]. For example, conjugating 8-AQ with 1,2,3-triazole moieties via click chemistry creates hybrid molecules with profound antibacterial and antifungal properties[6]. Similarly, quinoxaline-chalcone-quinoline hybrids have demonstrated antibacterial activity two orders of magnitude greater than standard fluoroquinolones like ciprofloxacin against S. aureus[7].

Quantitative Efficacy Data

To evaluate the therapeutic potential of these scaffolds, Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) metrics are utilized. The table below synthesizes recent quantitative data for various 8-substituted quinoline derivatives against key pathogens.

| Compound Class / Derivative | Target Pathogen | Efficacy Metric | Value | Reference |

| 8-Hydroxyquinoline (8-HQ) | Staphylococcus aureus | MIC | 16.0 – 32.0 µM | [3] |

| Fe(8-hq)₃ Complex | MRSA (Mupirocin-Resistant) | 1-log Reduction | 2.0 µM | [3] |

| 8-Aminoquinoline-Triazole Hybrid | Candida albicans | MIC | 31.25 – 62.5 µg/mL | [6] |

| Quinoline-Amide Derivative (3c) | Staphylococcus aureus | MIC | 2.67 µg/mL | [8] |

| Quinoxaline-Chalcone-Quinoline | Staphylococcus aureus | MBC | 0.151 – 0.360 µM | [7] |

| Oxadiazole-Quinoline Hybrid (120a) | Bacillus cereus | MIC | 17.0 µg/mL | [9] |

Experimental Workflows and Methodologies

Scientific integrity requires that experimental protocols are not just lists of instructions, but self-validating systems built on causality. Below are the standard methodologies for synthesizing and evaluating 8-substituted quinolines.

Protocol 3.1: Synthesis of 8-Aminoquinoline-1,2,3-Triazole Hybrids via CuAAC

The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the premier method for synthesizing 1,4-disubstituted triazole-quinoline hybrids due to its absolute regioselectivity and mild conditions[5][6].

Rationale & Causality:

-

Catalyst Generation: Cu(II) sulfate is reduced in situ by sodium ascorbate to the active Cu(I) species. This prevents the oxidative degradation of the catalyst that occurs if Cu(I) salts are added directly in aerobic environments.

-

Solvent System: A biphasic or co-solvent system (e.g., t-BuOH/H₂O or THF/H₂O) is critical. Water solubilizes the inorganic ascorbate and copper salts, while the organic solvent ensures the highly lipophilic 8-AQ alkyne remains in solution[5].

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the 8-aminoquinoline terminal alkyne and 1.1 equivalents of the corresponding aryl/alkyl azide in a 1:1 mixture of tert-butanol and water.

-

Catalyst Addition: Add 0.1 equivalents of CuSO₄·5H₂O followed immediately by 0.2 equivalents of sodium ascorbate. Observation: The solution will typically shift from blue to a yellowish-brown hue, indicating the successful reduction to Cu(I).

-

Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor the consumption of the alkyne via Thin-Layer Chromatography (TLC).

-

Workup & Purification: Quench the reaction with cold water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Validation: Purify the crude product via silica gel column chromatography. Validate the 1,4-disubstituted triazole structure using ¹H-NMR (looking for the characteristic triazole proton singlet at ~8.0-8.5 ppm) and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: Broth Microdilution Assay for MIC Determination

Evaluating the antibacterial efficacy of highly lipophilic quinoline derivatives requires strict adherence to standardized broth microdilution protocols to prevent false negatives caused by compound precipitation[2].

Rationale & Causality:

-

Vehicle Choice (DMSO): 8-substituted quinolines have notoriously low aqueous solubility[4]. Stock solutions must be prepared in 100% DMSO. However, the final concentration of DMSO in the assay well must not exceed 1% (v/v), as higher concentrations disrupt bacterial lipid bilayers, confounding the intrinsic antibacterial activity of the drug.